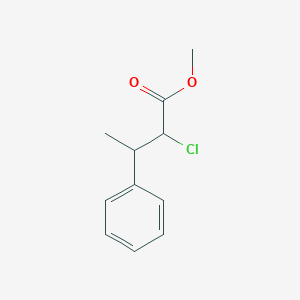

![molecular formula C11H15NO B3006869 2-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]ethanol CAS No. 2095773-07-0](/img/structure/B3006869.png)

2-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]ethanol is a compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are of significant interest due to their presence in various biologically active molecules and their potential therapeutic applications. The compound is a chiral alcohol, which implies that it has an asymmetric carbon atom and can exist in enantiomerically pure forms.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives has been explored in several studies. For instance, an efficient and stereoselective route to synthesize 2-(1,2,3,4-tetrahydro-1-isoquinolyl)ethanol derivatives has been developed using an asymmetric transfer hydrogenation of β-amino ketones. This process involves a dynamic kinetic resolution and is catalyzed by a ruthenium complex, RuCl(S,S)-TsDPEN, in the presence of formic acid and triethylamine as the hydrogen source. The method yields products with excellent enantioselectivities and diastereomeric ratios .

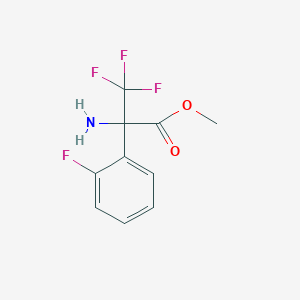

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives is characterized by a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a saturated six-membered ring containing a nitrogen atom. The presence of a chiral center at the 3-position of the isoquinoline ring is crucial for the biological activity of these compounds. The stereochemistry of this center can significantly influence the binding affinity and interaction of the molecule with biological targets .

Chemical Reactions Analysis

Tetrahydroisoquinolines can undergo various chemical reactions, including condensation with aldehydes. For example, acetaldehyde, produced during ethanol metabolism, can condense with catecholamines like norepinephrine to form tetrahydroisoquinoline alkaloids. These reactions are thought to occur in the body and may have implications for enzyme activity, membrane permeability, and the formation of biologically active intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinoline derivatives are influenced by their molecular structure. The presence of the hydroxyl group in the this compound provides the molecule with polar characteristics, which can affect its solubility and interaction with other molecules. The chiral nature of the compound also means that its physical properties, such as optical rotation, can vary depending on the enantiomer. The thermal properties of related compounds have been studied, revealing that complexes containing tetrahydroisoquinoline derivatives can undergo thermal decomposition to yield metal oxides .

Applications De Recherche Scientifique

Synthesis and Cytotoxicity

The compound 2-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]ethanol is involved in the synthesis of dispirooxindoles via a three-component reaction, which includes 1,2,3,4-tetrahydroisoquinoline. These dispirooxindoles show potential cytotoxic effects against various cancer cell lines, suggesting their applicability in cancer research and therapy (Huang, Huang, Sun, & Yan, 2018).

Anticancer Agents

Derivatives of 1,2,3,4-tetrahydroisoquinoline, like this compound, are studied as potential anticancer agents. These derivatives demonstrate significant cytotoxicity in various cancer cell lines, including breast cancer, highlighting their potential as novel therapeutic agents (Redda, Gangapuram, & Ardley, 2010).

Neuroprotective Actions

This compound, as part of the 1,2,3,4-tetrahydroisoquinolines family, has been associated with neuroprotective and neurorestorative actions. These properties are particularly significant in the context of neurodegenerative diseases and could provide a basis for developing new therapeutic strategies (Peana, Bassareo, & Acquas, 2019).

Dopamine Interaction

1,2,3,4-Tetrahydroisoquinoline derivatives, including this compound, can interact with the dopamine system. They inhibit dopamine uptake in the brain, which can have implications in understanding Parkinson's disease and alcohol addiction (Okada et al., 1998).

Coordination Compounds and Catalysis

The compound is used in synthesizing coordination compounds with various metals like Cu2+, Co2+, and Fe3+. These coordination compounds are explored for their potential in enantioselective catalysis, particularly in nitroaldol and Michael addition reactions, which are significant in chemical synthesis (Jansa et al., 2007).

Mécanisme D'action

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiq), a class of compounds to which this molecule belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiq analogs are known to interact with their targets in a manner that results in a range of biological activities

Biochemical Pathways

It is known that ethanol, a related compound, is metabolized via at least three distinct enzymatic pathways: alcohol dehydrogenase (adh), cytochrome p450 (cyp2e1), and a non-oxidative pathway catalyzed by fatty acid ethyl ester (faee) synthase . These pathways could potentially be affected by the compound .

Pharmacokinetics

Ethanol, a related compound, is known to be metabolized primarily in the liver through the adh and cyp2e1 pathways . The pharmacokinetics of ethanol metabolism have been thoroughly explored, and these insights could potentially apply to the compound .

Result of Action

Thiq analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . These effects could potentially be attributed to the compound .

Action Environment

It is known that the nucleophilicity of related compounds can be influenced by the solvent environment

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-6-5-11-7-9-3-1-2-4-10(9)8-12-11/h1-4,11-13H,5-8H2/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKACBLSJQCIWIQ-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC2=CC=CC=C21)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3006787.png)

![N-(3-chlorophenyl)-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3006794.png)

![N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]prop-2-enamide](/img/structure/B3006799.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B3006800.png)

![(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/no-structure.png)

![N-Methyl-N-[2-oxo-2-[2-[4-[(5-phenyltetrazol-2-yl)methyl]benzoyl]hydrazinyl]ethyl]prop-2-enamide](/img/structure/B3006804.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B3006808.png)